Lipophilicity (XLogP3) vs. 1-Methyl Analog
The compound exhibits significantly higher calculated lipophilicity (XLogP3 = 0.7) compared to the simpler 1-methyl-1H-pyrazol-4-amine (XLogP3 = -0.4) [1][2]. This 1.1-unit increase in logP indicates a marked shift towards greater hydrophobicity, a key factor influencing passive membrane permeability and potential off-target binding.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6): -0.4 |
| Quantified Difference | Δ 1.1 (Target compound is more lipophilic) |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity justifies the selection of this specific compound for SAR studies aiming to increase molecular hydrophobicity without significantly altering polar surface area, impacting membrane permeability predictions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 19620081, 1-Isopropyl-3-methyl-1H-pyrazol-4-amine. Retrieved April 14, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved April 14, 2026. View Source
